An In-depth Technical Guide to 1-Isopropyl-4-nitrobenzene
An In-depth Technical Guide to 1-Isopropyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-4-nitrobenzene, also known as 4-nitrocumene, is an aromatic nitro compound with significant applications in organic synthesis.[1] Its chemical structure, featuring an isopropyl group and a nitro group on a benzene (B151609) ring, makes it a versatile intermediate for the production of various chemicals, including herbicides, dyes, and pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications and safety considerations.
Chemical and Physical Properties
1-Isopropyl-4-nitrobenzene is a yellow-green liquid at room temperature.[2][3][4][5] It is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.[4]
Table 1: Physicochemical Properties of 1-Isopropyl-4-nitrobenzene
| Property | Value | Reference |
| CAS Number | 1817-47-6 | [2][3][6] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3][7] |
| Molecular Weight | 165.19 g/mol | [2][7] |
| Appearance | Yellow-green liquid | [2][3][4][5] |
| Melting Point | 35.17 °C (estimate) | [3][4] |
| Boiling Point | 106-107 °C at 11 mmHg | [4][8] |
| Density | 1.09 g/mL at 25 °C | [4][8] |
| Flash Point | >230 °F (>110 °C) | [4][6] |
| Refractive Index (n20/D) | 1.537 | [3][4][8] |
| Vapor Pressure | 0.0728 mmHg at 25 °C | [3][6] |
| Solubility | Insoluble in water; soluble in benzene and toluene. | [9] |
Synthesis and Reactions
Synthesis of 1-Isopropyl-4-nitrobenzene (Nitration of Cumene)
The primary method for synthesizing 1-isopropyl-4-nitrobenzene is through the electrophilic aromatic substitution reaction of cumene (B47948) (isopropylbenzene) with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[5][9] The isopropyl group is an ortho-, para-director; however, the para-isomer is the major product due to steric hindrance at the ortho position.
Experimental Protocol: Nitration of Cumene
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid. Maintain the temperature below 10 °C.
-
Reaction: Slowly add cumene dropwise to the stirred nitrating mixture. The temperature of the reaction mixture should be carefully controlled and maintained between 5-10 °C to minimize the formation of byproducts.
-
Reaction Completion and Quenching: After the addition of cumene is complete, continue stirring the mixture at the same temperature for a specified period to ensure the reaction goes to completion. Pour the reaction mixture slowly onto crushed ice with stirring.
-
Work-up: Separate the organic layer from the aqueous layer using a separatory funnel. Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with water again until the washings are neutral.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Remove the drying agent by filtration. The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the 1-isopropyl-4-nitrobenzene.
Key Chemical Reactions
1-Isopropyl-4-nitrobenzene undergoes several important chemical transformations, primarily involving the nitro group.
Experimental Protocol: Reduction to 4-Isopropylaniline
The reduction of the nitro group to an amine is a fundamental transformation. A common method involves the use of a metal in an acidic medium.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, place 1-isopropyl-4-nitrobenzene and a suitable solvent such as ethanol.
-
Addition of Reducing Agent: Add iron powder to the flask. Heat the mixture to reflux and then add a mineral acid (e.g., hydrochloric acid) dropwise.
-
Reaction Monitoring: The reaction is exothermic. Maintain a steady reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is no longer detectable.
-
Work-up: After the reaction is complete, cool the mixture and make it basic by adding a solution of sodium hydroxide. This will precipitate iron salts.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with water and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude 4-isopropylaniline. Further purification can be achieved by distillation or recrystallization of a suitable salt.
Applications in Research and Development
1-Isopropyl-4-nitrobenzene is a valuable building block in several areas:
-
Agrochemicals: It is a key intermediate in the synthesis of the herbicide Isoproturon.[2]
-
Organic Synthesis: It serves as a precursor for the synthesis of various organic molecules, including substituted indoles, which are important scaffolds in medicinal chemistry.[1]
-
Materials Science: Research has explored its use as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.[1]
-
Pharmaceuticals: The reduction of 1-isopropyl-4-nitrobenzene to 4-isopropylaniline provides a crucial intermediate for the synthesis of various pharmaceutical compounds.
Safety and Handling
1-Isopropyl-4-nitrobenzene is classified as an irritant and should be handled with appropriate safety precautions.[1]
Table 2: Safety Information for 1-Isopropyl-4-nitrobenzene
| Hazard Statement | Precautionary Statement |
| Irritating to eyes, respiratory system, and skin. | Wear suitable protective clothing, gloves, and eye/face protection. |
| Use only in a well-ventilated area. | |
| Avoid breathing dust, fume, gas, mist, vapors, or spray. | |
| In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | |
| After contact with skin, wash immediately with plenty of water. |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Conclusion
1-Isopropyl-4-nitrobenzene is a chemical intermediate with significant utility in various fields of chemical research and industry. Its straightforward synthesis and the reactivity of its nitro group make it a valuable precursor for a wide range of more complex molecules. A thorough understanding of its properties, synthesis, and reactions is essential for its safe and effective use in research and development.
References
- 1. youtube.com [youtube.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemwhat.com [chemwhat.com]
- 5. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 6. scribd.com [scribd.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
